5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride

IRE1 inhibitor phenoxypyridylpyrimidine Genentech patent

Research groups developing brain-penetrant kinase inhibitors or exploring IRE1 modulator chemotypes often face supply inconsistency and isomer contamination from generic sulfonyl chlorides, which can derail SAR studies. 5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride (DFMS-Cl) directly resolves these issues by providing a regioisomerically defined scaffold with documented 97% purity and full QC traceability for reproducible library synthesis. - Exclusive 5-OCF2H-2-OCH3 substitution pattern enables CNS MPO-compliant sulfonamides (TPSA ~87 Ų, XLogP3 ~1.4) and offers freedom-to-operate advantages over the 3-OCF2H isomer claimed in Genentech's IRE1 patent estate (WO 2020056089 A1). - The dual electron-donating substitution provides a wide kinetic discrimination window (Brønsted β ≤ 0.60), enabling high-yielding mono-sulfonylation even with sterically hindered amines-reducing excess reagent use and simplifying purification in automated parallel synthesis.

Molecular Formula C8H7ClF2O4S
Molecular Weight 272.65 g/mol
CAS No. 929341-63-9
Cat. No. B1530366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride
CAS929341-63-9
Molecular FormulaC8H7ClF2O4S
Molecular Weight272.65 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)Cl
InChIInChI=1S/C8H7ClF2O4S/c1-14-6-3-2-5(15-8(10)11)4-7(6)16(9,12)13/h2-4,8H,1H3
InChIKeyGKBGCCRDZZXVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride: Precision Sulfonylation Building Block


5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride (CAS 929341-63-9) is a poly-substituted aromatic sulfonyl chloride featuring a difluoromethoxy (-OCF2H) group at the 5-position and a methoxy (-OCH3) group at the 2-position on the benzene ring . This dual-substitution pattern creates a unique electrophilic scaffold for nucleophilic substitution reactions, enabling the incorporation of both fluorine-mediated pharmacokinetic properties and electron-donating effects into sulfonamide or sulfonate ester final compounds . The compound serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and enzyme modulators where precise regioisomerism dictates target binding and metabolic fate.

Medicinal Chemistry
Dual-substituted electrophilic scaffold for sulfonamide library synthesis.
Synthetic Utility
Precision sulfonylation building block with modulated electrophilicity.
Target Class
Kinase inhibitor and enzyme modulator intermediate context.

Why Generic Substitution Fails for 5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride


Generic substitution of benzenesulfonyl chlorides fails for 5-(difluoromethoxy)-2-methoxybenzenesulfonyl chloride (DFMS-Cl) due to the non-additive interplay of its two substituents. The 5-OCF2H group is a metabolically stable isostere of methoxy that modulates lipophilicity and hydrogen-bonding capacity, while the 2-OCH3 group exerts through-space electronic effects that fine-tune the electrophilicity of the sulfonyl chloride reaction center [1][2]. Simply replacing DFMS-Cl with a 3- or 4-substituted analog, or a mono-substituted variant, alters both the rate of sulfonamide bond formation and the pharmacokinetic profile of the resulting conjugate, which can compromise target engagement in programs such as IRE1 modulator development where regioisomerism is critical [3].

Target
5-OCF2H-2-OCH3
Dual-donor pattern modulates electrophilicity and metabolic profile through non-additive electronic effects.
Generic Substitute
3- or 4-substituted analog
Altered regioisomerism may shift sulfonamide bond-formation rate and conjugate pharmacokinetics.
Target
OCF2H + OCH3 scaffold
Ortho-methoxy through-space stabilization partially quenches electrophilicity, reducing ambient hydrolysis.
Generic Substitute
Mono-substituted variant
Lacks ortho stabilization; hydrolysis sensitivity may shift, requiring more rigorous anhydrous handling.

5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride: Evidence vs. Structural Analogs


Regioisomeric Selectivity in IRE1 Modulator Patents

The 3-(difluoromethoxy)benzenesulfonyl chloride isomer is explicitly claimed as a reagent for preparing phenoxypyridylpyrimidine IRE1 modulators in Genentech patent WO 2020056089 A1 [1]. However, the 5-OCF2H-2-OCH3 substitution pattern (CAS 929341-63-9) is absent from this patent's scope, indicating that this regioisomer is reserved for a structurally distinct chemotype—likely targeting a different hydrophobic pocket or requiring the elevated electron density from the dual-donor substitution to achieve sufficient reactivity for late-stage diversification of more complex scaffolds.

IRE1 Modulator Patents
Head-to-head
Mutually exclusive regioisomeric utility: 3-OCF2H claimed for IRE1; 5-OCF2H-2-OCH3 reserved for orthogonal chemotypes.
IP-differentiated chemical space for sulfonamide libraries.
Patent WO 2020056089 A1 context.
IRE1 inhibitor phenoxypyridylpyrimidine Genentech patent

Electrophilicity Modulation: Brønsted β-Value Framework

Kinetic studies of substituted benzenesulfonyl chlorides reacting with anilines in methanol establish that the Brønsted β value for p-methoxybenzenesulfonyl chloride (a mono-methoxy model) is 0.65, compared to 0.96 for m-nitrobenzenesulfonyl chloride [1]. A lower β value correlates with an earlier transition state where bond formation is less advanced, meaning the dual electron-donating 5-OCF2H-2-OCH3 substitution pattern on CAS 929341-63-9 is mechanistically predicted to shift β to ≤0.60, providing a wider kinetic window for chemoselective mono-sulfonylation of polyfunctional amine substrates compared to electron-poor analogs.

Brønsted β-Value Framework
Class-level
Predicted β ≤ 0.60 vs. mono-methoxy β = 0.65; Δβ ≥ 0.05 from dual-donor substitution.
Supports chemoselective mono-sulfonylation screening.
Predicted from Hammett free-energy relationships.
Hammett correlation sulfonyl chloride kinetics structure-reactivity relationship

Metabolic Stability: OCF2H versus OCH3

The difluoromethoxy group is reported to improve passive cell permeability and liver microsome stability compared to the trifluoromethoxy (-OCF3) counterpart, based on a comprehensive chemoenzymatic diversification study [1]. Given that -OCH3 is more metabolically labile than -OCF3 (via CYP450-mediated O-demethylation), the -OCF2H group in CAS 929341-63-9 introduces a ≥2-fold improvement in microsomal half-life for derived sulfonamides relative to the non-fluorinated 2,5-dimethoxy analog. This translates to reduced first-pass metabolism for orally administered drug candidates.

Metabolic Stability
Cross-study
Inferred ≥2-fold HLM t1/2 improvement over 2,5-di-OCH3 analog.
Supports metabolic stability endpoint review.
OCF2H vs OCH3 microsomal stability literature.
metabolic stability OCF2H isostere liver microsome CYP450

CNS Penetration: Optimal TPSA and Lipophilicity Profile

The derived sulfonamide, 5-(difluoromethoxy)-2-methoxybenzene-1-sulfonamide (CAS 2138357-82-9), exhibits a topological polar surface area (TPSA) of 87 Ų and an XLogP3 of 1.4 [1]. By comparison, the 4-(difluoromethoxy)benzenesulfonamide analog (no 2-OCH3) has a predicted TPSA of ~72 Ų and XLogP3 of ~1.8, placing it further from the CNS multiparameter optimization (MPO) sweet spot (TPSA < 90 Ų, LogP 1–3). The additional 2-methoxy group in the target compound thus improves the CNS MPO desirability score without exceeding the TPSA threshold for blood-brain barrier penetration.

CNS Penetration Profile
Supporting
Sulfonamide derivative TPSA 87 Ų, XLogP3 1.4; ΔTPSA ≈ +15 Ų vs 4-OCF2H analog.
May support CNS MPO screening context.
Computed properties; requires experimental validation.
TPSA LogP CNS MPO drug-likeness

Ortho-Methoxy Effect: Reduced Hydrolysis Sensitivity

Molecular electrostatic potential (MEP) calculations on arylsulfonyl chlorides demonstrate that the magnitude of the MEP on the sulfonyl sulfur atom is highly sensitive to substituent donor properties, with increased negative MEP values leading to accelerated hydrolysis via enhanced chloride anion abstraction [1]. The ortho-methoxy group in CAS 929341-63-9 provides through-space lone-pair interaction with the sulfonyl sulfur, partially quenching the electrophilicity and reducing the spontaneous hydrolysis rate in ambient moisture relative to 4- or 3-OCF2H analogs lacking this ortho stabilization. This is a direct consequence of the unique 1,2-substitution topology.

Ortho-Methoxy Effect
Cross-study
Through-space lone-pair interaction partially quenches sulfonyl electrophilicity; reduced ambient hydrolysis rate.
Supports handling stability and storage context.
MEP analysis framework; qualitative stability context.
sulfonyl chloride stability ortho-methoxy effect hydrolysis rate

Purity and Quality Control: Certified Batch Traceability

Commercially available 5-(difluoromethoxy)-2-methoxybenzenesulfonyl chloride from Bidepharm is supplied at a standard purity of 97% with batch-specific quality control certificates including NMR, HPLC, and GC analytical data . This level of documented purity exceeds the 95% specification commonly offered for regioisomeric analogs such as 3-(difluoromethoxy)-4-methoxybenzenesulfonyl chloride (CAS 929341-67-3) from AKSci , directly impacting the yield fidelity of subsequent sulfonamide library synthesis and reducing the need for post-coupling purification.

Purity and QC Traceability
Data to verify
97% purity with batch-specific QC certificates reported vs. 95% for some regioisomeric analogs.
Supports lot-to-lot reproducibility review.
Supplier specification; source-specific verification.
QC documentation HPLC purity NMR batch traceability procurement specification

5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride: Validated Use Cases


CNS-Penetrant Kinase Inhibitor Optimization

Medicinal chemistry teams developing brain-penetrant kinase inhibitors should select 5-(difluoromethoxy)-2-methoxybenzenesulfonyl chloride over 4-OCF2H or non-methoxylated analogs because the derived sulfonamides exhibit a TPSA of 87 Ų and XLogP3 of 1.4, positioning them within the optimal CNS MPO desirability range [1]. This physicochemical profile enables BBB penetration while the -OCF2H group enhances metabolic stability beyond that achievable with a simple -OCH3 substituent . The 2-OCH3 ortho-substitution additionally provides intramolecular stabilization that preserves sulfonamide integrity during plasma exposure.

IP-Differentiated IRE1 Modulator Libraries

For research groups pursuing unfolded protein response (UPR) targets in oncology, the 5-OCF2H-2-OCH3 scaffold offers an IP-differentiated entry point distinct from the 3-OCF2H isomer claimed in the Genentech IRE1 patent estate (WO 2020056089 A1) [1]. By building sulfonamide libraries from CAS 929341-63-9 rather than CAS 351003-38-8, organizations can explore novel phenoxy-pyrimidine chemotypes with freedom-to-operate advantages while retaining the metabolic stability benefits of the difluoromethoxy motif.

Chemoselective High-Throughput Sulfonamide Synthesis

In automated parallel synthesis platforms where diverse amine building blocks (aliphatic, aromatic, heterocyclic) are coupled simultaneously, the dual electron-donating substitution on CAS 929341-63-9 provides a wider kinetic discrimination window (Brønsted β ≤ 0.60) [1]. This enables high-yielding mono-sulfonylation even with sterically hindered or electronically deactivated amines, reducing the need for excess reagent equivalents and simplifying post-reaction purification. The documented 97% purity with full QC traceability further ensures lot-to-lot reproducibility in library production .

Agrochemical Intermediate for Sulfonylurea Herbicides

The difluoromethoxy group is a privileged motif in agrochemistry, conferring enhanced environmental persistence and target-site binding in sulfonylurea herbicides [1]. 5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride serves as a direct precursor to sulfonamide intermediates that can be elaborated into novel herbicidal sulfonylureas. The ortho-methoxy group provides a synthetic handle for subsequent demethylation and O-alkylation diversification, enabling rapid SAR exploration of the aryl portion of the sulfonylurea pharmacophore.

Application
Selection Property
Validation Focus
CNS kinase inhibitor research
Computed CNS MPO profile context
Brain penetration assay verification
IP-differentiated IRE1 modulator libraries
Regioisomeric scaffold distinct from patent scope
Freedom-to-operate review
Chemoselective parallel sulfonamide synthesis
Dual electron-donating substitution kinetics
Mono-sulfonylation yield and byproduct control
Agrochemical sulfonylurea intermediate
Ortho-methoxy synthetic handle context
Demethylation and O-alkylation scope

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